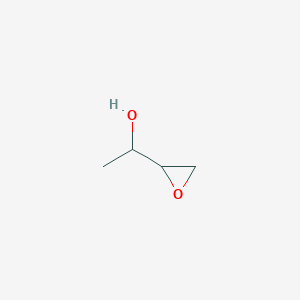

1-(Oxiran-2-yl)ethan-1-ol

Description

Contextual Significance of Epoxide-Alcohol Architectures in Synthesis

Epoxides, or oxiranes, are three-membered cyclic ethers that possess significant ring strain, making them highly reactive intermediates in chemical synthesis. algoreducation.com This reactivity allows them to participate in a variety of ring-opening reactions with a wide range of nucleophiles, including those based on oxygen, nitrogen, carbon, and sulfur. researchgate.net Such reactions are a cornerstone of modern synthesis, providing a reliable method for introducing new functional groups and building molecular complexity. algoreducation.comnumberanalytics.com

The presence of a hydroxyl group in close proximity to the epoxide ring, as seen in epoxy-alcohols, introduces another layer of synthetic utility and control. This architecture is a key feature in numerous synthetic strategies for creating complex natural products and bioactive molecules. algoreducation.commdpi.com The alcohol group can influence the regioselectivity of the epoxide ring-opening through intramolecular hydrogen bonding or by acting as an internal nucleophile. mdpi.com Furthermore, the stereochemistry of the alcohol can direct the stereochemical outcome of reactions, which is critical for the synthesis of enantiomerically pure compounds, a common requirement in the pharmaceutical industry. algoreducation.comnumberanalytics.com

Methods like the Sharpless Asymmetric Epoxidation are specifically designed to produce chiral epoxy-alcohols, highlighting their importance as building blocks. numberanalytics.com These intermediates are pivotal in non-aldol approaches to constructing polypropionate structures, which are found in many natural products with significant biological activity. mdpi.com The controlled, regioselective cleavage of these epoxy-alcohols is a powerful tool for assembling complex molecular frameworks. mdpi.com

Scope and Objectives of Research on 1-(Oxiran-2-yl)ethan-1-ol

Research focusing on this compound, also known as 3,4-epoxybutan-2-ol, explores its specific reactivity and potential applications as a synthetic intermediate. guidechem.com Studies have investigated its behavior under various reaction conditions, particularly its intramolecular cyclization reactions. For example, treatment of 2-(oxiran-2-yl)ethan-1-ol (B110121) (an isomer) with a base can lead to the formation of tetrahydrofuran-3-ol and oxetan-2-ylmethanol, demonstrating the compound's ability to form different ring systems depending on the reaction pathway. rsc.orgresearchgate.net

Theoretical and experimental studies on the 3,4-epoxybutoxide anion, the deprotonated form of this compound, show competitive SNi cyclizations that yield both four- and five-membered ring products. rsc.org This highlights a research objective aimed at understanding the fundamental reaction mechanisms and controlling the product distribution.

Furthermore, this compound and its isomers serve as model compounds in other areas of chemical research. For instance, related structures like 1-(oxiran-2-yl)ethan-1-one have been studied in the context of combustion chemistry to understand the behavior of complex cyclic ethers under high-temperature conditions. nsf.govresearchgate.net The development of efficient synthetic routes to compounds like 2-(oxiran-2-yl)-ethanol, a structural isomer, is also an active area of research, indicating the value of this epoxy-alcohol motif as an intermediate for producing biologically active substances. google.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H8O2 | guidechem.comnih.gov |

| Molecular Weight | 88.11 g/mol | guidechem.comnih.gov |

| CAS Number | 765-44-6 | guidechem.comnih.gov |

| IUPAC Name | 1-(oxiran-2-yl)ethanol | nih.gov |

| Synonyms | 1,2-epoxybutan-3-ol, 3,4-epoxy-2-butanol, 1-(2-oxiranyl)ethanol | guidechem.com |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Topological Polar Surface Area | 32.8 Ų | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(oxiran-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(5)4-2-6-4/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJLUUHSOFWJSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Oxiran 2 Yl Ethan 1 Ol

Conventional Approaches to the Synthesis of 1-(Oxiran-2-yl)ethan-1-ol

Conventional methods for the synthesis of this compound primarily involve the direct epoxidation of an allylic alcohol precursor or the formation of the epoxide ring from a halohydrin intermediate.

Epoxidation Strategies for Allylic Alcohol Precursors

The most direct conventional route to this compound is the epoxidation of its corresponding allylic alcohol precursor, but-3-en-2-ol. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a commonly employed reagent. The reaction proceeds via the electrophilic addition of an oxygen atom across the double bond of the alkene.

The stereochemical outcome of this epoxidation is influenced by the directing effect of the allylic hydroxyl group. Hydrogen bonding between the hydroxyl group of but-3-en-2-ol and the peroxy acid reagent favors the delivery of the oxygen atom to the same face of the double bond as the hydroxyl group, leading to the syn-diastereomer as the major product.

Table 1: Diastereoselective Epoxidation of But-3-en-2-ol with m-CPBA

| Oxidant | Substrate | Diastereomeric Ratio (syn:anti) | Reference |

| m-CPBA | But-3-en-2-ol | High syn selectivity |

It is important to note that the diastereoselectivity can be influenced by factors such as the solvent and the specific peroxy acid used.

Ring-Closure Methods from Halohydrin Intermediates

An alternative conventional approach involves the intramolecular cyclization of a halohydrin intermediate. This method typically starts with the formation of a halohydrin from but-3-en-2-ol, for example, by reaction with a halogen and water. The resulting halohydrin, such as 1-chlorobutan-2,4-diol, can then be treated with a base to induce an intramolecular Williamson ether synthesis, forming the epoxide ring of this compound.

The stereochemistry of the final epoxide is dependent on the stereochemistry of the halohydrin precursor, as the ring closure occurs via an SN2 reaction, which involves an inversion of configuration at the carbon atom bearing the halogen.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of significant interest for its application in the preparation of chiral pharmaceuticals and other fine chemicals. Several stereoselective strategies have been developed to achieve this.

Asymmetric Epoxidation Protocols

The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols. This reaction utilizes a catalytic system composed of titanium tetraisopropoxide, a chiral tartrate ester (such as diethyl tartrate, DET), and an oxidant, typically tert-butyl hydroperoxide (TBHP).

When applied to but-3-en-2-ol, the Sharpless epoxidation can provide either the (2R,3R) or (2S,3S) enantiomer of this compound with high enantioselectivity, depending on the chirality of the diethyl tartrate used. The use of L-(+)-DET directs the epoxidation to one face of the alkene, while D-(-)-DET directs it to the opposite face.

Table 2: Sharpless Asymmetric Epoxidation of Allylic Alcohols

| Allylic Alcohol | Chiral Ligand | Oxidant | Enantiomeric Excess (ee) | Reference |

| General Secondary | L-(+)-DET | TBHP | High | |

| General Secondary | D-(-)-DET | TBHP | High |

This method is highly valued for its predictability and broad substrate scope for allylic alcohols.

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods offer an environmentally friendly and highly selective alternative for the preparation of enantiopure this compound. These routes often involve the kinetic resolution of a racemic mixture of the epoxy alcohol or its precursor.

One common approach is the lipase-catalyzed kinetic resolution of racemic this compound. In this process, an acyl donor such as vinyl acetate is used, and a lipase, for instance from Candida antarctica (CAL-B), selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted and in high enantiomeric excess.

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

| Enzyme | Racemic Substrate | Acyl Donor | Result | Reference |

| Lipase (e.g., CAL-B) | This compound | Vinyl Acetate | Enantiomerically enriched alcohol and ester |

Alternatively, halohydrin dehalogenases can be employed in the enantioselective ring-closure of a prochiral halohydrin or in the kinetic resolution of a racemic halohydrin to produce an enantiopure epoxide.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries provides another strategy for the diastereoselective synthesis of this compound. In this approach, the allylic alcohol precursor, but-3-en-2-ol, is first attached to a chiral auxiliary. This chiral auxiliary then directs the epoxidation of the double bond, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched epoxy alcohol.

Various chiral auxiliaries, such as those derived from Evans oxazolidinones, can be employed to control the facial selectivity of the epoxidation reaction. The steric bulk of the auxiliary effectively blocks one face of the alkene, forcing the epoxidizing agent to attack from the less hindered face.

Table 4: Chiral Auxiliary-Mediated Epoxidation

| Chiral Auxiliary | Substrate | Epoxidizing Agent | Diastereomeric Excess (de) | Reference |

| Oxazolidinone | Enecarbamate derivative | m-CPBA or DMD | up to 93:7 |

While effective, this method requires additional steps for the attachment and removal of the chiral auxiliary.

Catalytic Advancements in this compound Synthesis

The synthesis of this compound, a valuable chiral building block, has been significantly advanced through various catalytic methodologies. These approaches offer improvements in efficiency, selectivity, and sustainability compared to traditional stoichiometric methods. The primary route to this compound involves the epoxidation of but-3-en-1-ol, and catalytic systems have been developed to perform this transformation with high precision.

Homogeneous Catalysis

Homogeneous catalysis for the synthesis of this compound, primarily through the asymmetric epoxidation of but-3-en-1-ol, has been explored using transition metal complexes with chiral ligands. These catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity.

A prominent example is the vanadium-catalyzed asymmetric epoxidation of homoallylic alcohols, a class of substrates to which but-3-en-1-ol belongs. While the Sharpless asymmetric epoxidation is highly effective for allylic alcohols, its efficiency diminishes for homoallylic alcohols. To address this, modified bishydroxamic acid (BHA) ligands in combination with a vanadium source have been developed. These systems have demonstrated high enantioselectivities in the epoxidation of various homoallylic alcohols. For instance, using a modified BHA ligand, high enantiomeric excesses (ee) have been achieved. Cumene hydroperoxide (CHP) has been identified as a more effective oxidant than tert-butyl hydroperoxide (TBHP) in these systems, with toluene being a suitable solvent to prevent the rearrangement of the resulting epoxide. researchgate.netrsc.org

Another notable homogeneous catalytic system is the Sharpless-Katsuki asymmetric epoxidation. Although primarily designed for allylic alcohols, its application to homoallylic alcohols like but-3-en-1-ol is less efficient. The catalyst, typically formed in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET), can achieve high enantioselectivity for a wide range of allylic alcohols. researchgate.net However, for homoallylic alcohols, the stereocontrol is significantly reduced.

The table below summarizes representative results for the homogeneous catalytic epoxidation of homoallylic alcohols, which serves as a model for the synthesis of this compound.

| Catalyst System | Substrate Type | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| V-BHA complex | Homoallylic alcohol | CHP | Toluene | Good | High |

| Ti(OiPr)₄ / DET | Allylic alcohol | TBHP | CH₂Cl₂ | High | >90 |

Data is representative for the respective substrate classes.

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and process simplification. For the synthesis of this compound, research has focused on solid catalysts that can effectively activate an oxidant, typically hydrogen peroxide, for the epoxidation of but-3-en-1-ol.

Titanium silicalite-1 (TS-1), a microporous zeolite containing titanium atoms in the silica (B1680970) framework, has been investigated for the epoxidation of various alkenes, including unsaturated alcohols. Studies on the epoxidation of 1-butene-3-ol, an isomer of but-3-en-1-ol, using TS-1 and hydrogen peroxide have demonstrated the viability of this approach. The reaction is typically carried out in a solvent such as methanol. Post-synthetic modification of TS-1 has been shown to improve its performance by reducing the undesirable decomposition of hydrogen peroxide, thereby increasing the selectivity towards the epoxide.

The performance of heterogeneous catalysts is highly dependent on the reaction conditions, including temperature, substrate-to-oxidant molar ratio, and catalyst concentration. The table below presents typical data for the epoxidation of unsaturated alcohols using heterogeneous catalysts.

| Catalyst | Substrate | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |

| TS-1 | 1-Butene-3-ol | H₂O₂ | Methanol | 20-60 | Moderate-High | High |

| Modified TS-1 | Allyl alcohol | H₂O₂ | Methanol | 60 | High | Improved |

Data is indicative of the catalytic systems' performance.

Biocatalytic Transformations

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral compounds like this compound. The use of whole-cell microorganisms or isolated enzymes offers high enantioselectivity under mild reaction conditions.

The stereoselective epoxidation of but-3-en-1-ol has been successfully demonstrated using alkene-utilizing bacteria. Strains of Mycobacterium have been shown to catalyze the epoxidation of but-3-en-1-ol to produce (R)-1-(oxiran-2-yl)ethan-1-ol with high enantiomeric excess. scranton.edu These biocatalytic systems typically utilize the inherent monooxygenase enzymes of the microorganisms. The enantiomeric composition of the product can be influenced by the specific microbial strain used.

Chemoenzymatic strategies have also been developed, combining chemical synthesis with biocatalytic steps. For instance, lipases can be used to catalyze epoxidation in the presence of an unsaturated carboxylic acid and an oxidant like hydrogen peroxide. The lipase facilitates the in-situ formation of a peroxy acid, which then acts as the epoxidizing agent. This method avoids the need for pre-formed, potentially unstable peroxy acids. nih.gov

The following table summarizes the performance of biocatalytic systems in the epoxidation of but-3-en-1-ol.

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee %) |

| Mycobacterium sp. | but-3-en-1-ol | (R) | High |

Results are based on specific reported studies.

Green Chemistry Principles in this compound Production

The production of this compound is increasingly being evaluated through the lens of green chemistry principles, which aim to design chemical processes that are more environmentally benign. Key considerations include the use of safer solvents, maximization of atom economy, and the development of catalytic rather than stoichiometric processes.

Solvent-Free Syntheses

The elimination of volatile organic solvents is a primary goal in green chemistry, as it reduces environmental pollution and process hazards. For the epoxidation of but-3-en-1-ol, solvent-free or solvent-minimized conditions are being explored.

The use of hydrogen peroxide as a "green" oxidant is particularly attractive for solvent-free systems, as its only byproduct is water. Heterogeneous catalysts are well-suited for solvent-free reactions, allowing for easy separation from the liquid product. For instance, the epoxidation of various olefins has been successfully carried out under solvent-free conditions using supported catalysts and hydrogen peroxide. rsc.org While specific data for but-3-en-1-ol under these conditions is limited, the general success with other alkenes suggests the potential for this approach. The reaction is often carried out by directly mixing the alkene, the solid catalyst, and an aqueous solution of hydrogen peroxide.

| Catalytic System | Substrate | Oxidant | Conditions | Outcome |

| Heterogenized Tungsten complex | Cyclooctene | H₂O₂ | Solvent-free, 70°C | High conversion and selectivity |

| Supported Gold catalysts | Cyclooctene | Air/TBHP | Solvent-free, 80°C | Good conversion and selectivity |

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov A higher atom economy signifies a more sustainable process with less waste generation.

The atom economy for the synthesis of this compound can be calculated for different epoxidation routes. The epoxidation of but-3-en-1-ol with hydrogen peroxide represents a highly atom-economical route, as the only byproduct is water.

Calculation of Atom Economy for the Epoxidation of But-3-en-1-ol with H₂O₂:

Reaction: C₄H₈O + H₂O₂ → C₄H₈O₂ + H₂O

Molecular Weight of But-3-en-1-ol (C₄H₈O) = 72.11 g/mol

Molecular Weight of Hydrogen Peroxide (H₂O₂) = 34.01 g/mol

Molecular Weight of this compound (C₄H₈O₂) = 88.11 g/mol

Molecular Weight of Water (H₂O) = 18.02 g/mol

Total Mass of Reactants = 72.11 + 34.01 = 106.12 g/mol Mass of Desired Product = 88.11 g/mol

Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100% Atom Economy = (88.11 / 106.12) x 100% ≈ 83.0%

In contrast, epoxidation using a pre-formed peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in a lower atom economy due to the generation of a stoichiometric amount of the corresponding carboxylic acid as a byproduct. Catalytic methods that utilize in-situ generated oxidants or employ green oxidants like H₂O₂ are therefore preferred from an atom economy perspective.

| Epoxidation Reagent | Byproduct | Atom Economy |

| Hydrogen Peroxide (H₂O₂) | Water (H₂O) | High (~83%) |

| Peracetic Acid (CH₃CO₃H) | Acetic Acid (CH₃CO₂H) | Moderate |

| m-CPBA | m-Chlorobenzoic acid | Low |

Chemical Reactivity and Transformation Pathways of 1 Oxiran 2 Yl Ethan 1 Ol

Nucleophilic Ring-Opening Reactions of the Epoxide Moiety

The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis, providing a reliable method for the formation of 1,2-difunctionalized compounds. These reactions typically proceed via an S(_N)2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. chemistrysteps.comlibretexts.org The considerable ring strain of the epoxide (approximately 13 kcal/mol) is released during this process, providing a strong thermodynamic driving force for the reaction. masterorganicchemistry.com

Under basic or neutral conditions, the ring-opening of unsymmetrical epoxides is highly regioselective. Strong nucleophiles will preferentially attack the less sterically hindered carbon atom. chemistrysteps.commasterorganicchemistry.com For 1-(oxiran-2-yl)ethan-1-ol, this corresponds to the terminal carbon of the epoxide ring (C3). This selectivity is a classic feature of the S(_N)2 mechanism, where steric hindrance plays a crucial role in determining the trajectory of nucleophilic attack.

Organometallic reagents, such as Grignard reagents (RMgX) and organocuprates (R(_2)CuLi), are potent carbon nucleophiles that readily open epoxide rings to form new carbon-carbon bonds. masterorganicchemistry.com These reactions provide an effective method for extending carbon chains.

Grignard Reagents : The reaction of this compound with a Grignard reagent, followed by an acidic workup, is expected to yield a 1,3-diol. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the terminal carbon of the epoxide, consistent with the S(_N)2 mechanism. libretexts.orgleah4sci.com

Organocuprates (Gilman Reagents) : Lithium dialkylcuprates are softer nucleophiles compared to Grignard reagents and are also highly effective for epoxide ring-opening. chem-station.comchemistrysteps.com They exhibit the same regioselectivity, attacking the less substituted carbon. ucalgary.ca This reaction is often preferred when the substrate contains other sensitive functional groups that might react with the more basic Grignard reagents. masterorganicchemistry.comyoutube.com

| Carbon Nucleophile | Reagent Example | Expected Major Product | Regioselectivity |

|---|---|---|---|

| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | Butane-1,3-diol | Attack at C3 |

| Organocuprate | Lithium Dimethylcuprate ((CH₃)₂CuLi) | Butane-1,3-diol | Attack at C3 |

Epoxides are readily attacked by a variety of heteroatom nucleophiles, including amines, alkoxides, and azide (B81097) ions, to produce valuable functionalized molecules.

Amines : Primary and secondary amines react with epoxides to yield amino alcohols. The reaction proceeds via a nucleophilic attack by the nitrogen atom on the less hindered carbon of the oxirane ring. researchgate.netdnu.dp.ua This reaction is fundamental in the synthesis of many pharmaceuticals and polymers.

Alkoxides and Hydroxides : In the presence of a base, alcohols and water are converted to their more nucleophilic conjugate bases (alkoxides and hydroxide). These nucleophiles attack the epoxide in a standard S(_N)2 fashion to yield hydroxy ethers and 1,2-diols, respectively. masterorganicchemistry.com

Azides : The azide ion (N(_3)) is an excellent nucleophile for epoxide opening, leading to the formation of azido (B1232118) alcohols. These products are versatile synthetic intermediates that can be readily reduced to amino alcohols or participate in cycloaddition reactions. acs.org

| Heteroatom Nucleophile | Reagent Example | Expected Major Product | Functional Group Introduced |

|---|---|---|---|

| Amine | Diethylamine ((C₂H₅)₂NH) | 1-(Diethylamino)butane-2,4-diol | Amino group |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-Methoxybutane-1,3-diol | Ether |

| Azide | Sodium Azide (NaN₃) | 4-Azidobutane-1,3-diol | Azido group |

Electrophilic Activation and Ring-Opening Reactions

Under acidic conditions, the reaction mechanism for epoxide ring-opening is altered. The acid protonates the epoxide oxygen, creating a better leaving group and activating the ring toward nucleophilic attack. This activation allows even weak nucleophiles, such as water and alcohols, to open the ring without the need for a strong base. libretexts.orglibretexts.org

Lewis acids coordinate to the epoxide oxygen, polarizing the C-O bonds and making the ring carbons more electrophilic. osti.govyoutube.com This activation facilitates ring-opening by a nucleophile. aiche.org The regioselectivity of Lewis acid-catalyzed ring-opening can be complex and depends on the specific Lewis acid, solvent, and substrate. While attack at the less substituted carbon is common, coordination of the Lewis acid can induce significant partial positive charge at the more substituted carbon, leading to attack at this position. researchgate.net For this compound, the neighboring hydroxyl group can also coordinate with the Lewis acid, potentially influencing the reaction's outcome through the formation of a chelate intermediate.

In the presence of a Brønsted acid (e.g., H(_2)SO(_4), HCl), the epoxide oxygen is protonated. rsc.org This protonation weakens the C-O bonds and facilitates nucleophilic attack. The regiochemical outcome of acid-catalyzed ring-opening of unsymmetrical epoxides is dependent on the substitution pattern. The reaction proceeds through a mechanism that has characteristics of both S(_N)1 and S(_N)2 pathways. libretexts.org A partial positive charge develops on the carbon atom that can best stabilize it. For this compound, this would be the secondary carbon (C2). Consequently, under acidic conditions, the nucleophile often attacks the more substituted carbon atom. libretexts.org This reversal of regioselectivity compared to base-catalyzed conditions is a key feature of this reaction pathway. The stereochemistry remains anti-addition, as the nucleophile attacks the carbon from the opposite face of the departing C-O bond. youtube.com

| Catalyst Type | Mechanism Character | Site of Nucleophilic Attack | Major Product |

|---|---|---|---|

| Brønsted Acid (e.g., H₂SO₄) | Sₙ1-like | More substituted carbon (C2) | 3-Methoxybutane-1,2-diol |

Reactivity of the Secondary Alcohol Functionality

The secondary alcohol group (-CHOH) in this compound is a primary site for several important organic reactions. Its reactivity is comparable to that of other secondary alcohols, involving transformations such as oxidation, esterification, and etherification. These reactions typically leave the epoxide ring intact, provided that appropriate reaction conditions are chosen to avoid ring-opening.

Secondary alcohols can be readily oxidized to form ketones. jackwestin.comlibretexts.org In the case of this compound, oxidation of the secondary alcohol functionality yields the corresponding ketone, 1-(oxiran-2-yl)ethan-1-one. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. libretexts.org

A variety of oxidizing agents can be employed for this purpose. A common laboratory reagent for the oxidation of secondary alcohols is potassium dichromate (K₂Cr₂O₇) in the presence of an acid, such as sulfuric acid. jackwestin.comlibretexts.org The reaction proceeds by forming a chromate (B82759) ester, which then eliminates to give the ketone.

Table 1: Oxidation of this compound

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Acidified Potassium Dichromate (K₂Cr₂O₇/H₂SO₄) | 1-(Oxiran-2-yl)ethan-1-one | Oxidation |

Unlike primary alcohols, which can be oxidized first to aldehydes and then further to carboxylic acids, the oxidation of secondary alcohols typically stops at the ketone stage, as ketones are relatively resistant to further oxidation under standard conditions. jackwestin.comlibretexts.org

The hydroxyl group of this compound can undergo esterification when reacted with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride). The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid. youtube.comyoutube.com This is an equilibrium reaction where water is eliminated to form the ester.

Etherification, the formation of an ether, can also be achieved. A common route is the Williamson ether synthesis, which involves a two-step process. First, the alcohol is deprotonated with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide ion. This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. Careful selection of reagents is necessary to prevent competing reactions involving the epoxide ring.

Derivatization of the hydroxyl group is a common strategy used to alter the molecule's properties, for instance, to introduce a chromophore for enhanced detection in chromatography or to install a protecting group to prevent the alcohol from participating in subsequent reactions. nih.govlibretexts.org

Common derivatization reactions for hydroxyl groups include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine) to form esters. This is often faster and more efficient than Fischer esterification. researchgate.net

Silylation: Conversion into silyl (B83357) ethers by reacting with a silyl halide (e.g., trimethylsilyl (B98337) chloride) in the presence of a base. Silyl ethers are excellent protecting groups due to their ease of formation and subsequent removal under mild conditions. libretexts.org

Formation of Carbamates (Urethanes): Reaction with isocyanates to yield carbamates. This reaction is often used to create derivatives for analysis. nih.govresearchgate.net

Sulfonation: Conversion into sulfonate esters (e.g., tosylates, mesylates) by reaction with sulfonyl chlorides (like tosyl chloride or mesyl chloride) in the presence of a base. jackwestin.com This transformation converts the hydroxyl group into a very good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. jackwestin.comkhanacademy.org

Table 2: Common Derivatization Reactions of the Hydroxyl Group

| Reagent Class | Example Reagent | Derivative Formed | Purpose |

|---|---|---|---|

| Acyl Halide | Benzoyl chloride | Ester | Chromophore introduction, Protection libretexts.org |

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | Silyl Ether | Protection, Increase volatility for GC libretexts.org |

| Isocyanate | Phenyl isocyanate | Carbamate (Urethane) | Derivative for analysis researchgate.net |

| Sulfonyl Chloride | Tosyl chloride (TsCl) | Sulfonate Ester (Tosylate) | Convert -OH to a good leaving group jackwestin.com |

Rearrangement Reactions and Isomerizations of this compound

The strained oxirane ring makes this compound susceptible to various rearrangement and isomerization reactions, which can be promoted by acids, bases, or heat. mvpsvktcollege.ac.in These reactions often involve the opening of the epoxide ring followed by intramolecular atomic shifts.

In the presence of a strong base like lithium diethylamide, lithiated oxiranes can undergo rearrangement. researchgate.net Depending on the substrate and conditions, the reaction can proceed through different pathways, such as α-lithiation followed by ring-opening to form ketones, or β-elimination to yield allylic alcohols. researchgate.net

Acid-catalyzed rearrangements are also possible. Protonation of the epoxide oxygen activates the ring for nucleophilic attack. If the hydroxyl group acts as an intramolecular nucleophile, it could lead to the formation of a cyclic ether. Alternatively, ring-opening to form a carbocation intermediate could be followed by hydride or alkyl shifts to yield a more stable carbocation before quenching with a nucleophile.

A notable isomerization pathway for related compounds involves the conversion of 2-hydroxyoxiranes to furan (B31954) derivatives. For example, propargyl ethers of 2-hydroxyoxiranes have been shown to isomerize into furan derivatives in the presence of a silver salt catalyst. researchgate.net This transformation is believed to occur via the opening of the oxirane ring and subsequent cyclization. researchgate.net

Polymerization Studies Involving this compound

The most significant reactive site for polymerization in this compound is the epoxide ring. The high ring strain of the oxirane (approximately 110–115 kJ/mol) provides a strong thermodynamic driving force for ring-opening polymerization (ROP). acs.org This process leads to the formation of polyethers, which have a wide range of applications. The hydroxyl group can also participate in the polymerization, acting as an initiator or a chain transfer agent.

Ring-opening polymerization of oxiranes can proceed through either cationic or anionic mechanisms, depending on the type of initiator used. acs.org

Cationic Ring-Opening Polymerization: Cationic ROP is initiated by strong acids (Brønsted or Lewis acids). The mechanism involves three main stages:

Initiation: The initiator (e.g., H⁺) protonates the oxygen atom of the oxirane ring, forming a cyclic oxonium ion. This makes the ring highly susceptible to nucleophilic attack.

Propagation: A monomer molecule acts as a nucleophile, attacking one of the carbon atoms of the protonated epoxide. This attack opens the ring and regenerates the oxonium ion at the end of the growing polymer chain. This process repeats, adding monomer units to the chain.

Termination/Chain Transfer: The polymerization can be terminated by reaction with a nucleophile or undergo chain transfer, where a proton is transferred from the growing chain to another monomer, starting a new chain.

Anionic Ring-Opening Polymerization: Anionic ROP is initiated by strong nucleophiles, such as alkali metal hydroxides, alkoxides, or organometallic compounds. acs.org

Initiation: The nucleophilic initiator attacks one of the less sterically hindered carbon atoms of the oxirane ring in an Sₙ2-type reaction. This opens the ring and generates an alkoxide.

Propagation: The newly formed alkoxide anion at the end of the chain acts as a nucleophile, attacking another monomer molecule to continue the ring-opening process and extend the polymer chain. In the case of this compound, the initiator could also be the alkoxide formed by deprotonating the molecule's own hydroxyl group.

Termination: In the absence of impurities or deliberately added terminating agents, anionic ROP of epoxides can be "living," meaning the propagation continues until all the monomer is consumed. iaamonline.org The polymerization can be terminated by the addition of a proton source, such as water or an acid.

Table 3: Comparison of ROP Mechanisms for Oxiranes

| Feature | Cationic Polymerization | Anionic Polymerization |

|---|---|---|

| Initiator | Brønsted or Lewis Acids (e.g., H₂SO₄, BF₃) | Strong Nucleophiles (e.g., RO⁻, OH⁻, RLi) acs.org |

| Propagating Species | Tertiary Oxonium Ion | Alkoxide Anion |

| Role of -OH group | Can act as a nucleophile, leading to chain transfer or initiation. | Can be deprotonated to initiate polymerization or act as a chain transfer agent. |

| Termination | Chain transfer, combination with counter-ion, reaction with nucleophiles. | Often "living" unless a terminating agent (e.g., H₂O) is added. iaamonline.org |

Copolymers and Hybrid Materials Derived from this compound

The bifunctional nature of this compound, possessing both a reactive oxirane ring and a hydroxyl group, makes it a versatile monomer for the synthesis of a variety of copolymers and organic-inorganic hybrid materials. The presence of these two distinct functional groups allows for multiple polymerization and modification pathways, leading to materials with tailored properties.

Copolymers

Copolymers of this compound can be synthesized through the ring-opening polymerization of the epoxide group, incorporating other cyclic monomers to form block or random copolymers. The hydroxyl group can either be preserved for subsequent functionalization or participate in the polymerization process, depending on the reaction conditions and the initiator used.

Anionic Ring-Opening Copolymerization:

Anionic ring-opening polymerization is a common method for the synthesis of well-defined polyethers. In the case of this compound, the hydroxyl group can be deprotonated to form an alkoxide, which can then initiate the polymerization of the oxirane ring. This process can be used to create copolymers with other epoxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide. For instance, copolymerization with ethylene oxide would lead to poly(ethylene glycol)-based copolymers with pendant hydroxyethyl (B10761427) groups. The reactivity ratios of the comonomers will determine the microstructure of the resulting copolymer, which can range from random to block-like.

Research on the analogous monomer, glycidol, has shown that anionic copolymerization with ethylene oxide, initiated by a deprotonated alcohol, can produce random copolymers. The incorporation of the hydroxy-functional epoxide can be controlled by the feed ratio of the monomers. A similar approach with this compound is expected to yield copolymers with tunable hydrophilicity and functionality.

Cationic Ring-Opening Copolymerization:

Cationic ring-opening polymerization, typically initiated by protic or Lewis acids, offers another route to copolymers of this compound. This method can be employed to copolymerize the epoxide with other cyclic ethers or cyclic anhydrides. Copolymerization with cyclic anhydrides, such as succinic or phthalic anhydride, would result in the formation of polyesters with alternating ester and ether linkages. The pendant hydroxyl groups from the this compound units would be available for further modification, providing a pathway to functional polyesters.

Studies on the copolymerization of functional epoxides with cyclic anhydrides have demonstrated the feasibility of producing polyesters with controlled molecular weights and functionalities. The choice of catalyst is crucial in controlling the selectivity of the ring-opening reaction and minimizing side reactions.

| Copolymer Type | Comonomer | Polymerization Method | Potential Properties and Applications |

| Polyether Copolymer | Ethylene Oxide | Anionic Ring-Opening | Tunable hydrophilicity, biocompatibility, drug delivery |

| Polyether Copolymer | Propylene Oxide | Anionic Ring-Opening | Surfactants, emulsifiers, lubricants |

| Polyester Copolymer | Succinic Anhydride | Cationic Ring-Opening | Biodegradable materials, adhesives, coatings |

| Polyester Copolymer | Phthalic Anhydride | Cationic Ring-Opening | Thermosetting resins, composite materials |

Hybrid Materials

The dual functionality of this compound also makes it a valuable component in the synthesis of organic-inorganic hybrid materials. These materials combine the properties of both the organic polymer and the inorganic network, often leading to enhanced thermal stability, mechanical strength, and chemical resistance.

Epoxy-Silica Hybrid Materials:

Epoxy-silica hybrid materials can be prepared via a sol-gel process, where this compound can be incorporated into a silica (B1680970) network. The hydroxyl group of the epoxy alcohol can react with silica precursors, such as tetraethoxysilane (TEOS), through condensation reactions, forming covalent bonds between the organic and inorganic phases. The oxirane ring can then undergo polymerization, either thermally or with the addition of a curing agent, to form a cross-linked epoxy network within the silica matrix.

The resulting hybrid material would possess the hardness and thermal stability of the silica network combined with the flexibility and toughness of the epoxy polymer. The degree of cross-linking and the ratio of organic to inorganic components can be varied to fine-tune the final properties of the material. Such materials have potential applications as coatings, adhesives, and composites.

Polyurethane-Epoxy Hybrid Materials:

This compound can also be utilized in the preparation of polyurethane-epoxy hybrid materials. The hydroxyl group can react with isocyanates to form urethane (B1682113) linkages, incorporating the molecule into a polyurethane backbone. The pendant oxirane ring can then be subsequently cured, leading to a cross-linked network with both urethane and ether linkages.

These hybrid materials can exhibit a wide range of properties, from flexible elastomers to rigid thermosets, depending on the choice of polyol, isocyanate, and the extent of epoxy curing. The combination of the tough and abrasion-resistant polyurethane with the chemically resistant and adhesive epoxy can result in materials with superior performance for applications such as coatings, sealants, and elastomers.

| Hybrid Material Type | Inorganic/Organic Component | Synthesis Method | Potential Properties and Applications |

| Epoxy-Silica Hybrid | Tetraethoxysilane (TEOS) | Sol-Gel Process | Enhanced thermal stability, improved mechanical strength, coatings, composites |

| Polyurethane-Epoxy Hybrid | Diisocyanates (e.g., MDI, TDI) | Polyaddition and Curing | High toughness and flexibility, excellent adhesion, chemical resistance, coatings, sealants |

Stereochemical Investigations and Chiral Applications of 1 Oxiran 2 Yl Ethan 1 Ol

Enantiomeric Purity and Chiral Resolution Techniques

The preparation of enantiomerically pure 1-(oxiran-2-yl)ethan-1-ol is crucial for its use in asymmetric synthesis. Starting from a racemic mixture, several techniques can be employed to separate the (R)- and (S)-enantiomers. The most prominent methods include enzymatic kinetic resolution and chiral chromatography.

Enzymatic Kinetic Resolution (EKR) is a powerful method for resolving racemic alcohols. jocpr.com This technique utilizes lipases to selectively acylate one enantiomer of the alcohol at a faster rate than the other, allowing for the separation of a highly enantioenriched alcohol and an enantioenriched ester. scielo.br For this compound, a lipase such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, can be used. nih.gov In the presence of an acyl donor like vinyl acetate, the lipase will preferentially catalyze the acetylation of one enantiomer, leaving the other unreacted. nih.gov At approximately 50% conversion, both the remaining alcohol and the newly formed ester can be isolated with high enantiomeric excess (ee). nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable tool, not only for the preparative separation of enantiomers but also for the analytical determination of enantiomeric purity. nih.gov Racemic this compound can be separated on a chiral stationary phase (CSP). csfarmacie.cz Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for resolving chiral alcohols. researchgate.net The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is critical for achieving baseline separation of the enantiomeric peaks.

Classical resolution via the formation of diastereomeric derivatives can also be applied. The racemic alcohol can be reacted with a chiral resolving agent, such as an enantiopure carboxylic acid, to form a mixture of diastereomeric esters. These diastereomers possess different physical properties and can be separated by conventional techniques like crystallization or silica (B1680970) gel chromatography. mdpi.com Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of this compound.

| Resolution Technique | Chiral Agent / Catalyst | Principle of Separation | Typical Outcome |

|---|---|---|---|

| Enzymatic Kinetic Resolution (EKR) | Lipase (e.g., Candida antarctica lipase B) | Differential rate of acylation for the two enantiomers. | One enantiomer as an alcohol, the other as an ester, both with high ee. |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Differential interaction of enantiomers with the chiral support. | Separated enantiomers, useful for both analytical and preparative scales. |

| Diastereomeric Salt/Ester Formation | Chiral Carboxylic Acid or Derivative | Formation of diastereomers with different physical properties (e.g., solubility). | Separation by crystallization or chromatography, followed by hydrolysis. |

Diastereoselective Transformations Utilizing this compound

Once obtained in enantiopure form, this compound serves as a chiral template, directing the stereochemical outcome of subsequent reactions. The most significant diastereoselective transformation is the nucleophilic ring-opening of the epoxide. The pre-existing stereocenter at the alcohol-bearing carbon influences the facial selectivity of the nucleophilic attack on the epoxide carbons.

The regioselectivity of the ring-opening is governed by both electronic and steric factors, as well as the nature of the nucleophile and catalyst. Generally, under basic or neutral conditions, nucleophilic attack occurs at the less substituted carbon of the epoxide (C3) via an SN2 mechanism. The stereochemistry of this attack is predictable, proceeding with inversion of configuration at the site of attack.

For example, the reaction of enantiopure this compound with organocuprates (Gillard reagents) leads to the formation of 1,3-diols with high diastereoselectivity. nih.gov The hydroxyl group can coordinate to the metal, directing the nucleophile to attack the C3 position of the epoxide, resulting in a product with a newly created stereocenter whose configuration is controlled by the starting material. Similarly, reduction of the epoxide with hydride reagents like Red-Al provides access to 1,2-diols, where the hydride attacks the C2 position, also with predictable stereocontrol. nih.gov

| Nucleophile | Reaction Type | Major Product | Stereochemical Outcome |

|---|---|---|---|

| R₂CuLi (Organocuprate) | Epoxide Ring-Opening (SN2) | 1,3-Diol | Attack at C3 with inversion of configuration, leading to a specific diastereomer. |

| LiAlH₄ / Red-Al (Hydride) | Epoxide Reduction | 1,2-Diol | Regioselective attack at the sterically more accessible or electronically favored carbon (typically C2), creating a defined diastereomer. |

| NaN₃ (Azide) | Epoxide Ring-Opening | Azido-diol | Attack at C3, yielding a precursor for chiral amino alcohols. |

This compound as a Chiral Building Block in Complex Molecule Synthesis

The utility of enantiopure this compound is best demonstrated by its application as a starting material in the synthesis of complex molecules, where the stereocenters it provides are incorporated into the final target.

Synthesis of Natural Product Scaffolds

Chiral epoxy alcohols are powerful precursors for the synthesis of biologically active natural products. researchgate.net They are particularly valuable in the synthesis of polyketide natural products, such as the Annonaceous acetogenins, which often feature tetrahydrofuran (THF) rings flanked by hydroxylated alkyl chains.

A relevant example is the synthesis of (-)-muricatacin, a cytotoxic acetogenin. The core structure of muricatacin is a substituted THF ring. A synthetic strategy can involve a chiral epoxy alcohol intermediate, which is elaborated and then cyclized. nih.gov Starting with an appropriate chiral epoxy alcohol, a sequence involving tosylation of the primary alcohol, nucleophilic substitution to extend the carbon chain, and subsequent acid-catalyzed intramolecular cyclization can furnish the stereodefined THF ring of the natural product. nih.govgoogle.com The stereochemistry of the epoxide and the alcohol in the starting material directly translates into the relative and absolute stereochemistry of the final product.

Construction of Stereodefined Heterocycles

The structure of this compound is ideally suited for the synthesis of stereodefined five-membered heterocycles, particularly substituted tetrahydrofurans. uni-saarland.de This is typically achieved through an intramolecular epoxide ring-opening reaction.

Under acidic conditions (either Brønsted or Lewis acid catalysis), the epoxide oxygen is protonated or coordinated, making the epoxide carbons more electrophilic. The pendant hydroxyl group can then act as an intramolecular nucleophile. According to Baldwin's rules, the 5-exo-tet cyclization is kinetically favored over the 6-endo-tet alternative, leading to the formation of a tetrahydrofuran ring. nih.gov The reaction proceeds with high stereoselectivity, as the nucleophilic attack occurs from the backside of the C-O bond being broken, resulting in an inversion of configuration at the carbon center undergoing substitution. This allows for the synthesis of 2,5-disubstituted tetrahydrofurans with predictable trans or cis stereochemistry based on the stereochemistry of the starting epoxy alcohol. nih.gov

Mechanistic Elucidation and Theoretical Studies on 1 Oxiran 2 Yl Ethan 1 Ol

Kinetic Studies of Reactions Involving 1-(Oxiran-2-yl)ethan-1-ol

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For this compound, a key reaction is the acid-catalyzed ring-opening, which can proceed via different pathways depending on the reaction conditions and the nucleophile present. While specific kinetic data for this compound is not extensively documented in publicly accessible literature, valuable insights can be drawn from studies on structurally similar epoxy alcohols.

The acid-catalyzed hydrolysis of epoxy alcohols, for instance, has been shown to be dependent on the hydronium ion activity. The reaction typically follows pseudo-first-order kinetics with respect to the epoxide concentration under constant acid concentration. The rate of reaction is influenced by the substitution pattern on the epoxide ring and the presence of neighboring functional groups. The hydroxyl group in this compound can influence the reaction rate through intramolecular hydrogen bonding or by affecting the electronic properties of the oxirane ring.

In the presence of other nucleophiles, such as alcohols (alcoholysis) or amines (aminolysis), the reaction kinetics can become more complex. The rate law may involve terms for both the concentration of the catalyst and the nucleophile. For example, in the aminolysis of 2,3-epoxy alcohols, the reaction can be promoted by a catalyst, and the rate is dependent on the concentration of both the epoxy alcohol and the amine.

Below is a representative data table illustrating the types of kinetic parameters that are determined in such studies, based on data for analogous epoxy alcohols.

| Reaction | Catalyst | Nucleophile | Rate Constant (k) | Reaction Order |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄ | H₂O | k_obs = k_H[H⁺] | Pseudo-first-order |

| Acid-Catalyzed Methanolysis | HClO₄ | CH₃OH | k_obs = k_H[H⁺] + k_Nuc[CH₃OH] | Mixed-order |

| Base-Catalyzed Aminolysis | - | Aniline | k_obs = k[Epoxide][Amine] | Second-order |

Spectroscopic and Spectrometric Probing of Reaction Intermediates

The direct observation of reaction intermediates is a powerful tool for mechanistic elucidation. For reactions of this compound, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, coupled with mass spectrometry, are invaluable for identifying transient species.

In the acid-catalyzed ring-opening of epoxides, the initial step is the protonation of the epoxide oxygen, forming an oxonium ion intermediate. While this species is typically short-lived, its formation can be inferred from kinetic data and computational studies. The subsequent nucleophilic attack leads to the formation of a diol or other substituted alcohol. The structure of these products can be readily confirmed by NMR and IR spectroscopy. For example, in the hydrolysis of this compound, the product, butane-1,2,3-triol, would show characteristic signals for the additional hydroxyl group and changes in the chemical shifts of the adjacent protons in its ¹H NMR spectrum.

In some cases, the reaction may proceed through a carbocation-like intermediate, especially if one of the epoxide carbons is tertiary or can be stabilized by resonance. While direct spectroscopic observation of these carbocations in solution can be challenging due to their high reactivity, their existence can be supported by trapping experiments or by analyzing the stereochemistry of the products.

Advanced techniques such as in-situ reaction monitoring using NMR or IR spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products, allowing for a more detailed understanding of the reaction progress. For example, the disappearance of the characteristic epoxide signals in the NMR spectrum and the appearance of new signals corresponding to the ring-opened product can be tracked over time to determine reaction rates.

Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to view the mechanistic details of reactions involving this compound at a molecular level. Theoretical calculations can complement experimental findings by providing insights into the structures and energies of reactants, transition states, and intermediates that may be difficult to observe experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can be employed to:

Determine the ground-state geometry and electronic properties: This provides a baseline for understanding the molecule's inherent reactivity.

Model the protonation of the epoxide oxygen: DFT can calculate the proton affinity of the oxygen atom and the structure of the resulting oxonium ion.

Investigate the nucleophilic attack: The reaction pathway for the approach of a nucleophile to the epoxide carbon atoms can be mapped out, and the preference for attack at the C2 or C3 position can be determined.

Calculate reaction energies and activation barriers: By comparing the energies of the reactants, transition states, and products, the thermodynamics and kinetics of the reaction can be predicted. This can help to explain the regioselectivity and stereoselectivity observed in experiments.

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with solvent molecules. For this compound, MD simulations can provide insights into:

Conformational preferences: The molecule can adopt various conformations due to the rotation around the C-C and C-O single bonds. MD simulations can identify the most stable conformers in different environments.

Solvation effects: The solvent can play a crucial role in the reaction mechanism by stabilizing charged intermediates and transition states. MD simulations can reveal the structure of the solvation shell around the molecule and how it changes during the course of a reaction.

Intramolecular hydrogen bonding: The proximity of the hydroxyl group to the epoxide oxygen allows for the possibility of intramolecular hydrogen bonding, which can affect the reactivity of the oxirane ring. MD simulations can quantify the extent of such interactions.

A key aspect of mechanistic studies is the identification of the lowest energy reaction pathway and the characterization of the corresponding transition states. Computational methods are particularly well-suited for this task.

Transition state searching: Algorithms can be used to locate the geometry of the transition state connecting the reactants and products.

Frequency calculations: These calculations are performed on the transition state structure to confirm that it is a true saddle point on the potential energy surface (characterized by one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) calculations: An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state connects the desired species.

By analyzing the geometry of the transition state, chemists can gain a deeper understanding of the factors that control the reaction rate and selectivity. For the ring-opening of this compound, transition state analysis can reveal the degree of bond breaking and bond formation at the transition state, providing insights into whether the mechanism is more Sₙ1-like or Sₙ2-like in character.

Analytical Methodologies for the Study of 1 Oxiran 2 Yl Ethan 1 Ol and Its Transformations

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatographic methods are fundamental in the analysis of 1-(Oxiran-2-yl)ethan-1-ol, enabling both the monitoring of reaction progress and the separation of products. These techniques are crucial for assessing purity, determining the ratio of stereoisomers, and isolating specific compounds from complex mixtures.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful tool for the analysis of volatile compounds like this compound and its reaction products. It is frequently used for monitoring the progress of reactions by quantifying the consumption of reactants and the formation of products over time.

One key application of GC is in determining the stereoisomeric ratio of products. For instance, GC analysis has been successfully used to determine the cis/trans ratio of 2,3-epoxy-1-butanol, a synonym for this compound. Using a 10% Carbowax 20M column, distinct retention times for the cis (11.2 min) and trans (7.2 min) isomers allow for their quantification koreascience.kr.

For more complex separations, especially of enantiomers, chiral stationary phases are employed. While common stationary phases can separate components, they often lack the selectivity needed for enantiomeric resolution gcms.cz. The addition of derivatized cyclodextrin macromolecules to stationary phases creates capillary columns capable of separating enantiomers gcms.cz. Specialized chiral stationary phases, such as those derived from proline, have been developed to resolve racemic aromatic alcohols, sometimes even without prior derivatization nih.gov. When analyzing related chiral intermediates, chiral capillary gas chromatography is an essential method for determining enantiomeric purity nih.gov. In many cases, derivatization of the alcohol or epoxy group is performed prior to GC analysis to improve volatility and chromatographic behavior nih.gov.

When coupled with a mass spectrometer (GC-MS), this technique not only separates compounds but also provides crucial information for their identification based on their mass-to-charge ratio and fragmentation patterns nih.govresearchgate.net.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of stereoisomers of this compound, particularly when dealing with less volatile or thermally sensitive compounds. The primary application of HPLC in this context is chiral chromatography for the separation of enantiomers csfarmacie.cz.

This separation is achieved using a chiral stationary phase (CSP) within the HPLC column phenomenex.com. Enantiomers interact differently with the CSP, leading to different retention times and thus their separation phenomenex.com. A wide variety of CSPs are available, including those based on polysaccharides, proteins, and macrocyclic glycopeptides, offering versatility for separating a broad range of enantiomeric compounds, including alcohols phenomenex.com. The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, can be adjusted to optimize the separation csfarmacie.cz.

HPLC is not only an analytical tool but also a preparative one, allowing for the isolation of enantiopure compounds from a racemic mixture scas.co.jp. This is critical in fields like pharmaceuticals, where the biological activity of a chiral molecule is often associated with only one of its enantiomers scispace.com. For complex reaction mixtures, such as those resulting from the reaction of epoxy-alcohols with biological molecules, reversed-phase HPLC is effective in separating multiple stereoisomeric products nih.gov.

Spectroscopic Characterization Techniques for Structural Confirmation (Post-Reaction)

Following separation and isolation, spectroscopic techniques are vital for the unambiguous structural confirmation of this compound and its transformation products. These methods provide detailed information about the molecular structure, stereochemistry, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for elucidating the precise structure and stereochemistry of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule uobasrah.edu.iq.

For this compound, ¹H NMR can confirm the presence of the oxirane ring protons, the alcohol proton, and the protons on the ethyl chain. Specific NMR data for cis-2,3-epoxy-1-butanol has been reported as: δ 3.7 (m, 2H), 3.1 (m, 2H), 1.3 (d, 3H) in CDCl₃ koreascience.kr. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide information about the connectivity of atoms.

For complex stereochemical assignments, advanced 2D NMR techniques are employed. Techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-bond and through-space correlations between protons, respectively nih.gov. Selective 1D NOE experiments are particularly useful for determining the relative configuration of stereocenters in complex epoxy-alcohol derivatives nih.gov. Vicinal coupling constants obtained from high-resolution ¹H NMR spectra can also provide crucial information about the dihedral angles between adjacent protons, further aiding in stereochemical assignment nih.gov.

Mass Spectrometry (MS) for Reaction Product Identification

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of reaction products. It works by ionizing molecules and then detecting the trajectory of these ions in an electric or magnetic field, which is dependent on their mass-to-charge ratio (m/z) youtube.com.

For alcohols like this compound, the molecular ion peak (M⁺) may be small or absent in the mass spectrum due to the high tendency towards fragmentation almerja.net. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration youtube.comlibretexts.org.

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom, resulting in a resonance-stabilized cation libretexts.org.

Dehydration: This pathway involves the elimination of a water molecule, leading to a peak at a mass 18 units less than the molecular ion (M-18) libretexts.org.

Epoxyalcohols also exhibit characteristic fragmentation patterns that can help in their identification. Tandem MS (MS/MS) can be used to fragment specific ions, providing further structural information and helping to pinpoint the location of functional groups within the molecule researchgate.net. The fragmentation patterns of epoxy alcohols can yield characteristic ion fragments that are indicative of the positions of both the epoxy and hydroxyl groups nih.govresearchgate.net.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. For this compound, the key functional groups give rise to characteristic absorption bands:

O-H Stretch (Alcohol): A strong and typically broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the hydroxyl group libretexts.orglibretexts.orgcore.ac.uk. The broadness is due to hydrogen bonding libretexts.org.

C-H Stretch (Alkane): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H bonds of the saturated carbon backbone libretexts.orgpressbooks.pub.

C-O Stretch (Alcohol): A strong band in the 1050-1260 cm⁻¹ region corresponds to the C-O single bond stretching of the alcohol.

C-O-C Stretch (Oxirane): The oxirane (epoxy) ring has characteristic stretching vibrations. The asymmetric C-O-C stretch often appears around 810-950 cm⁻¹ irdg.org.

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly useful for analyzing symmetric bonds and functional groups that are weak absorbers in IR, such as the C-C backbone. For oxirane, the ring breathing mode is a characteristic Raman band tandfonline.comresearchgate.net. Raman spectroscopy is also highly effective for in-situ reaction monitoring. For example, the curing of epoxy resins can be followed in real-time by observing the disappearance of the Raman band associated with the oxirane ring, providing information on the extent of the reaction irdg.org.

Chiroptical Methods for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of this compound is crucial in asymmetric synthesis and kinetic resolution processes. Chiroptical methods, which rely on the interaction of chiral molecules with polarized light, are powerful non-destructive techniques for this purpose. The two primary chiroptical methods are polarimetry (measuring optical rotation) and circular dichroism (CD) spectroscopy.

Optical Rotation

Optical rotation is the phenomenon where the plane of polarization of linearly polarized light is rotated when it passes through a solution of a chiral compound. masterorganicchemistry.com Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. masterorganicchemistry.com A compound that rotates the plane clockwise is termed dextrorotatory (+), while one that rotates it counterclockwise is levorotatory (-). wikipedia.org

The magnitude and direction of this rotation are intrinsic properties of a chiral molecule and are quantified as the specific rotation ([α]). The specific rotation is a standardized value measured under specific conditions of temperature, wavelength, path length, and concentration. wikipedia.org The standard wavelength used is often the D-line of a sodium lamp (589 nm). libretexts.org

For a mixture of enantiomers, the observed rotation (α) is directly proportional to the excess of one enantiomer over the other. If the specific rotation of the pure enantiomer is known, the enantiomeric excess (% ee) of a sample can be calculated using the following formula:

Enantiomeric Excess (% ee) = ([α]observed / [α]max) x 100 libretexts.orglibretexts.org

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure, single enantiomer.

A racemic mixture (a 50:50 mixture of both enantiomers) is optically inactive because the rotations of the individual enantiomers cancel each other out. libretexts.orglibretexts.org While the principles of polarimetry are well-established for determining the enantiomeric excess of chiral compounds like this compound, specific rotation values for its pure enantiomers are not documented in the surveyed scientific literature. The determination of this value experimentally would be a prerequisite for using this technique for routine ee analysis.

Table 1: Parameters for Specific Rotation Measurement

| Parameter | Symbol | Definition | Standard Units |

|---|---|---|---|

| Observed Rotation | α | The angle of rotation measured by the polarimeter. | Degrees (°) |

| Specific Rotation | [α]Tλ | A standardized measure of a compound's optical activity. | deg·mL·g⁻¹·dm⁻¹ |

| Path Length | l | The length of the polarimeter sample cell. | Decimeters (dm) |

| Concentration | c | The concentration of the sample solution. | Grams per milliliter (g/mL) |

| Temperature | T | The temperature at which the measurement is taken. | Degrees Celsius (°C) |

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org This differential absorption (ΔA) is non-zero only for chiral substances that possess chromophores absorbing in the spectral range of the incident light. The resulting CD spectrum is a plot of this difference versus wavelength.

For enantiomers, the CD spectra are mirror images of each other, exhibiting opposite signs (positive or negative Cotton effects) at the same wavelengths. The intensity of a CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. nih.gov This relationship allows for the quantitative determination of ee by creating a calibration curve with samples of known enantiomeric composition. nih.gov

Upon complexation, the spatial orientation of the host's chromophores is influenced by the stereochemistry of the guest molecule (this compound). This induced chirality in the complex results in a characteristic bisignate (two-branched) CD signal, known as a Cotton effect, in the absorption region of the chromophores. msu.edu The sign of this exciton-coupled CD spectrum (positive or negative) is directly correlated to the absolute configuration of the chiral centers in the epoxy alcohol. For instance, research on various trans-disubstituted epoxy alcohols has shown that complexation with a specific zinc-porphyrin tweezer consistently yields a negative ECCD spectrum for the (2S,3S) enantiomers and a positive signal for the (2R,3R) enantiomers. msu.edu This method provides an ultrasensitive way to determine the absolute configuration and, by extension, the enantiomeric purity of epoxy alcohols at micromolar concentrations. msu.edu

Table 2: Expected ECCD Signals for Chiral Epoxy Alcohols Complexed with a Zinc-Porphyrin Tweezer Host

| Epoxy Alcohol Configuration | Expected Sign of Exciton-Coupled CD Spectrum |

|---|---|

| (2R,3R)-trans | Positive |

| (2S,3S)-trans | Negative |

Based on findings for various epoxy alcohols as reported in the literature. msu.edu

Future Directions and Emerging Research Avenues for 1 Oxiran 2 Yl Ethan 1 Ol

Development of Novel Catalytic Systems for Sustainable Transformations

A significant frontier in the utilization of 1-(oxiran-2-yl)ethan-1-ol lies in the design of advanced catalytic systems that promote sustainable and efficient chemical transformations. The focus is shifting from traditional stoichiometric reagents to catalytic methods that offer higher selectivity, milder reaction conditions, and reduced waste generation.

Green Catalysis for Epoxide Ring-Opening: Research is increasingly targeting the use of environmentally benign and sustainable catalysts for the regioselective and stereoselective ring-opening of the epoxide moiety in this compound. A promising approach involves cooperative catalysis using earth-abundant metals. For instance, a halide-free cooperative catalyst system based on an iron(III) benzoate (B1203000) complex and guanidinium (B1211019) carbonate has shown high efficiency for the ring-opening of terminal epoxides with carboxylic acids under solvent-free conditions. rsc.orgrsc.org Such systems, which can simultaneously activate both the epoxide electrophile and the nucleophile, offer a greener alternative to traditional onium halide catalysts. rsc.org

Biocatalysis for Chiral Synthesis: The synthesis of enantiomerically pure compounds is crucial in the pharmaceutical industry, and biocatalysis offers a powerful tool to achieve this. nih.govresearchgate.net Enzymes such as epoxide hydrolases, lipases, and dehydrogenases are being explored for the kinetic resolution of racemic this compound or for the direct, asymmetric synthesis of its chiral isomers. epa.govmdpi.com Lipase TL IM from Thermomyces lanuginosus, for example, has been successfully used to catalyze the ring-opening of epoxides with amines to produce β-amino alcohols under mild, continuous-flow conditions. mdpi.com The integration of biosynthetic enzymes, such as cyclases, into multi-enzyme cascades represents a sophisticated strategy for creating complex chiral molecules from simple precursors. acs.org

| Catalytic System | Transformation Type | Key Advantages | Potential Application for this compound |

|---|---|---|---|

| Iron(III) Benzoate / Guanidinium Carbonate | Epoxide Ring-Opening | Sustainable, non-toxic, halide-free, efficient under neat conditions. rsc.orgrsc.org | Synthesis of β-hydroxyesters. |

| Lipases (e.g., Lipozyme TL IM) | Epoxide Ring-Opening | Mild conditions, high selectivity, eco-friendly, suitable for flow chemistry. mdpi.com | Synthesis of chiral β-amino alcohols. |

| Epoxide Hydrolases | Hydrolytic Kinetic Resolution | High enantioselectivity, access to enantiopure epoxides and diols. epa.gov | Separation of racemic this compound. |

| Organocatalysts (e.g., Onium Salts, HBDs) | CO2 Cycloaddition | Metal-free, mild conditions, utilization of CO2. mdpi.com | Synthesis of cyclic carbonates. |

Exploration of Advanced Materials Science Applications

The dual functionality of this compound makes it an intriguing monomer for the synthesis of advanced materials with tailored properties. Its ability to participate in polymerization through both the epoxide and hydroxyl groups opens avenues for creating complex polymer architectures.

Development of Bio-based Epoxy Networks: There is a growing demand for sustainable polymers derived from renewable resources. This compound can serve as a building block for bio-based epoxy resins. acs.org The polymerization of bio-based epoxides with alcohols, including the hydroxyl group of this compound itself, can lead to the formation of high-performance thermosets. acs.org These materials exhibit tunable glass transition temperatures and high toughness, making them suitable for applications such as coatings and composites. acs.org The reaction of polyepoxides with co-reactants like polyfunctional amines, acids, or alcohols forms a thermosetting polymer with favorable mechanical properties and high thermal and chemical resistance. wikipedia.org

Functional Polymer Synthesis: The compound can be incorporated into polymers to introduce reactive pendant groups. The epoxide moiety can undergo post-polymerization modification via ring-opening reactions with various nucleophiles, allowing for the covalent attachment of different functional molecules. tdl.org This strategy is valuable for creating functional materials for applications in drug delivery, catalysis, and sensing. The hydroxyl group can also be used as an initiation site for ring-opening polymerization of other cyclic monomers, leading to the formation of graft copolymers.

Surface Functionalization: The reactive epoxide group is ideal for modifying solid surfaces. acs.orgresearchgate.net Techniques like pulsed plasma polymerization of epoxide-containing monomers can create surfaces functionalized with epoxide groups. acs.org These activated surfaces can then be used to immobilize biomolecules, improve adhesion, or alter surface properties like wettability. This compound could be a valuable precursor for developing such functional coatings.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous-flow synthesis offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.govacs.org The application of flow chemistry to the synthesis and transformations of this compound is a key area of future research.

Continuous Synthesis of Epoxy Alcohols: Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing highly exothermic or rapid reactions involving epoxides. nih.gov Cascade sequences, such as the photooxygenation of alkenes followed by epoxidation, have been successfully implemented in flow systems to produce epoxy alcohols in high yields, overcoming limitations observed in batch processes. nih.govacs.orgacs.org This approach avoids the need to handle and isolate potentially unstable intermediates.

Automated Derivatization: Integrating flow reactors with automated purification and analysis systems allows for the high-throughput synthesis of libraries of derivatives from this compound. For example, a packed-bed reactor containing an immobilized catalyst, such as Lipozyme TL IM, can be used for the continuous ring-opening of the epoxide with a variety of nucleophiles, generating a diverse set of β-amino alcohols or β-hydroxy ethers with minimal manual intervention. mdpi.com This automated approach can significantly accelerate the discovery of new bioactive compounds and functional materials.